(r)-2-Hydroxypropanenitrile

Catalog No.
S13576964
CAS No.
M.F
C3H5NO
M. Wt
71.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(r)-2-Hydroxypropanenitrile

Product Name

(r)-2-Hydroxypropanenitrile

IUPAC Name

(2R)-2-hydroxypropanenitrile

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

InChI

InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3/t3-/m1/s1

InChI Key

WOFDVDFSGLBFAC-GSVOUGTGSA-N

Canonical SMILES

CC(C#N)O

Isomeric SMILES

C[C@H](C#N)O

(r)-2-Hydroxypropanenitrile, also known as (2R)-2-hydroxypropanenitrile, is an organic compound with the molecular formula C3H5NOC_3H_5NO and a molecular weight of 71.08 g/mol. It features a hydroxyl group (-OH) and a nitrile group (-CN) attached to a propan-2-ol backbone, making it a type of hydroxynitrile. The compound exhibits chirality due to the presence of a stereogenic center at the second carbon atom, resulting in two enantiomers: (r)- and (s)-2-hydroxypropanenitrile. This compound is notable for its role in organic synthesis and its potential biological activities.

  • Oxidation: It can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions convert it into primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the nucleophile used .

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Several methods exist for synthesizing (r)-2-hydroxypropanenitrile:

  • Nucleophilic Addition Reaction: The most common method involves the reaction of acetone with hydrogen cyanide in the presence of a chiral catalyst. This process typically occurs under low temperatures and uses solvents like methanol or ethanol to enhance yields and selectivity for the (r)-enantiomer.
  • Industrial Production: On an industrial scale, continuous addition of hydrogen cyanide to acetone is employed in reactors, followed by purification steps to isolate the desired product. The use of chiral catalysts is crucial to ensure high enantiomeric purity .

These methods underscore the compound's relevance in both laboratory and industrial settings.

(r)-2-Hydroxypropanenitrile finds various applications across multiple fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing diverse organic compounds.
  • Pharmaceutical Development: Investigated for its potential use in creating pharmaceuticals due to its ability to serve as a building block for biologically active molecules.
  • Agrochemicals: Employed in producing agrochemicals and other industrial chemicals.

Its multifunctional nature makes it valuable in both research and commercial applications.

(r)-2-Hydroxypropanenitrile shares structural similarities with several other compounds, particularly hydroxynitriles and related nitriles. Here are some comparable compounds:

Compound NameStructure/CharacteristicsUnique Features
2-HydroxybutanenitrileSimilar hydroxyl and nitrile functional groupsLonger carbon chain compared to propanenitrile
2-Hydroxy-2-methylpropanenitrileContains an additional methyl group at the second carbonIncreased steric hindrance affecting reactivity
EthanolamineContains both amino and hydroxyl functional groupsAmino group provides different reactivity profile
Acetone cyanohydrinDirect product from acetone and hydrogen cyanideLacks chirality; simpler structure

The uniqueness of (r)-2-hydroxypropanenitrile lies in its specific chiral configuration, which can influence its reactivity and interactions compared to non-chiral or differently substituted compounds.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

71.037113783 g/mol

Monoisotopic Mass

71.037113783 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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